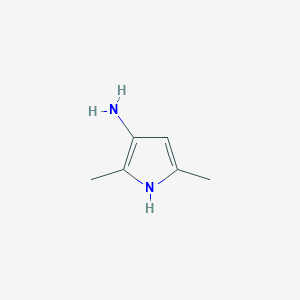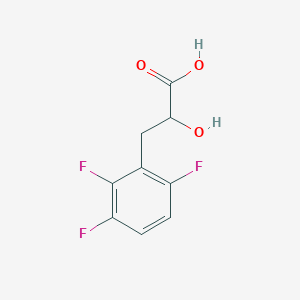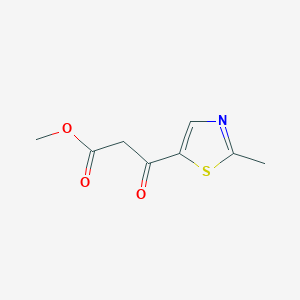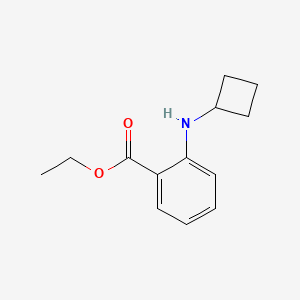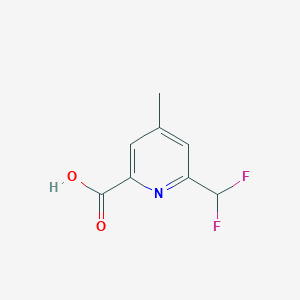
2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group (CF₂H) in its structure imparts unique physicochemical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents such as BrCF₂COOEt. This process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis and decarboxylation .
Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow processes to enhance efficiency and yield. The use of fluoroform (CHF₃) as a difluoromethylating agent in continuous flow reactors has been reported to be highly effective .
化学反应分析
Types of Reactions: 2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols are commonly used.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridines depending on the nucleophile used
科学研究应用
2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the difluoromethyl group.
Medicine: Explored for its potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
作用机制
The mechanism of action of 2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid is primarily attributed to the difluoromethyl group. This group can form strong hydrogen bonds with biological targets, enhancing binding affinity and specificity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
2-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
4-Methylpyridine-6-carboxylic acid: Lacks the difluoromethyl group.
Uniqueness: The presence of the difluoromethyl group in 2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics make it distinct from its analogs and enhance its potential in various applications .
属性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC 名称 |
6-(difluoromethyl)-4-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO2/c1-4-2-5(7(9)10)11-6(3-4)8(12)13/h2-3,7H,1H3,(H,12,13) |
InChI 键 |
PEJBWRILDFZSCK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)C(=O)O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


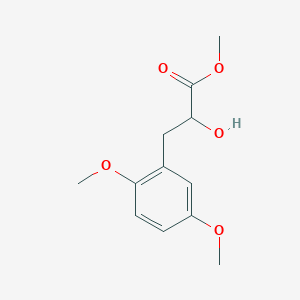
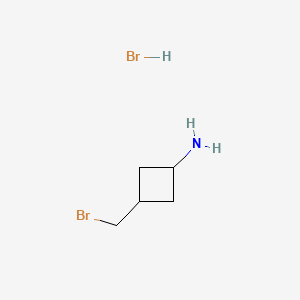
![N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13578126.png)
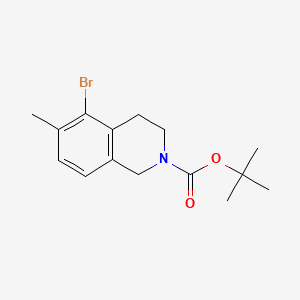

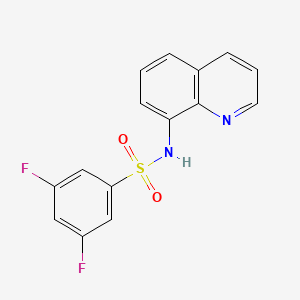
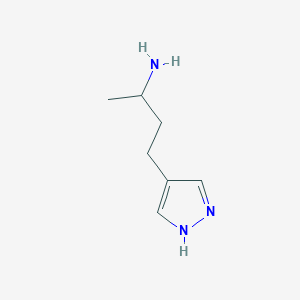
![2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13578155.png)

